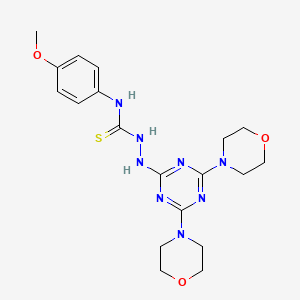

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide

Overview

Description

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H26N8O3S and its molecular weight is 446.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide is a derivative of 4,6-dimorpholino-1,3,5-triazine, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimorpholino-1,3,5-triazine with appropriate hydrazine derivatives and isothiocyanates. The general reaction scheme can be summarized as follows:

- Formation of Triazine Derivative : The initial step involves the preparation of the triazine core through the reaction of cyanuric chloride with morpholine derivatives.

- Hydrazinecarbothioamide Synthesis : Subsequent reactions introduce hydrazine and thioketone functionalities to yield the final product.

Biological Activity

The biological activity of this compound has been assessed through various in vitro studies focusing on its anticancer properties.

Anticancer Activity

The anticancer effects of this compound have been evaluated against several cancer cell lines. The results indicate significant antiproliferative activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW620 (Colon) | 12.5 | Induction of apoptosis and cell cycle arrest at G2/M phase |

| A549 (Lung) | 15.0 | Inhibition of PI3K/mTOR signaling pathway |

| HeLa (Cervical) | 10.0 | Activation of caspase-dependent apoptotic pathways |

| MCF-7 (Breast) | 18.0 | Modulation of Bcl-2 family proteins |

These findings suggest that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

The mechanism underlying its anticancer activity appears to involve several pathways:

- PI3K/mTOR Inhibition : The compound effectively inhibits the PI3K/mTOR signaling pathway, which is crucial for cell survival and proliferation. This inhibition leads to reduced cellular growth and increased apoptosis in cancer cells .

- Apoptosis Induction : Studies have shown that treatment with this compound results in increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptotic cell death .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in treated cancer cells, preventing them from progressing to mitosis .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on SW620 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in colony formation and induced apoptosis through mitochondrial pathways .

- In Vivo Models : Animal studies using xenograft models have shown that this compound significantly reduces tumor volume compared to controls without exhibiting notable toxicity .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an antitumor agent . Research indicates that derivatives of triazines can inhibit cancer cell proliferation by interfering with cellular signaling pathways. For instance, studies have demonstrated that triazine derivatives can induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway .

Antimicrobial Activity

Triazine derivatives are known for their antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showing promising results. The presence of morpholino groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Agricultural Applications

In agricultural research, compounds similar to 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide have been investigated as potential herbicides and fungicides . Their ability to inhibit specific enzymatic pathways in plants can lead to effective weed control while minimizing harm to crops .

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioamide nitrogen and triazine ring participate in nucleophilic substitutions under varying conditions:

These reactions are critical for functionalizing the compound for applications in medicinal chemistry, such as synthesizing anticancer agents .

Cyclization and Condensation

The hydrazinecarbothioamide moiety facilitates cyclization to form heterocycles:

-

Oxadiazole Formation : Reacts with carboxylic acids (e.g., 4,6-dimorpholino-1,3,5-triazine-2-carboxylic acid) in the presence of POCl₃, yielding 1,3,4-oxadiazole derivatives .

-

Triazole Synthesis : Undergoes click chemistry with terminal alkynes (e.g., 4-pyridylacetylene) via copper-catalyzed azide-alkyne cycloaddition, forming 1,2,3-triazole hybrids .

Example :

textCompound + Terminal Alkyne → 1,2,3-Triazole Derivative (IC₅₀: 0.16–0.51 μM against cancer cells) [3]

Oxidation Reactions

The hydrazine group oxidizes under controlled conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ | RT, aqueous ethanol | Disulfides or sulfonic acids |

| O₂ (air) | Prolonged storage | Degradation products |

Oxidation pathways are pH-dependent, with acidic conditions favoring disulfide formation.

Thioamide-Specific Reactivity

The thioamide group enables unique transformations:

-

Hydrazone Formation : Reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, useful in bioconjugation.

-

Thioesterification : Couples with activated carboxylic acids (e.g., DMTMM-mediated) to generate thioesters .

Mechanistic Insight :

The thioamide sulfur acts as a nucleophile, attacking electrophilic centers in coupling agents like DMTMM, which activates carboxyl groups for amide/ester formation .

Triazine-Mediated Coupling Reactions

The triazine core facilitates coupling reactions analogous to CDMT/DMTMM chemistry:

| Reaction | Conditions | Efficiency |

|---|---|---|

| Amide bond formation | DMTMM, NMM, RT | >90% yield in 15 min |

| Esterification | CDMT/NMM, ClO₄⁻, RT | Faster kinetics than DMTMM |

The compound’s triazine ring can activate carboxylic acids for condensations, mirroring the role of CDMT in sustainable synthesis protocols .

Stability and Degradation

-

Thermal Stability : Decomposes above 150°C, releasing morpholine and sulfur-containing byproducts.

-

Hydrolytic Sensitivity : Susceptible to hydrolysis in acidic/basic media, cleaving the triazine-hydrazine bond.

Key Research Findings

-

Anticancer Activity : Derivatives like 1,2,3-triazole hybrids show IC₅₀ values as low as 0.16 μM against prostate cancer cells (PC3) .

-

Synthetic Utility : Acts as a dual-purpose reagent in nucleophilic substitutions and cycloadditions, enabling rapid access to bioactive heterocycles .

This compound’s reactivity profile underscores its value in drug discovery and materials science, with ongoing research optimizing its applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide, and how are intermediates purified?

- Answer : The compound is typically synthesized via nucleophilic substitution on a triazine core. For example, 4,6-dichloro-1,3,5-triazine derivatives are reacted with morpholine to introduce dimorpholino groups, followed by coupling with hydrazinecarbothioamide intermediates. Purification often involves recrystallization from ethanol or toluene, as described in triazine-based syntheses . Key steps include refluxing with anhydrous potassium carbonate to facilitate substitution and filtration to isolate intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the morpholino, triazine, and hydrazinecarbothioamide moieties. Infrared (IR) spectroscopy identifies functional groups like C=S (thioamide, ~1200 cm⁻¹) and N-H stretches (~3300 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, while melting point analysis ensures purity .

Q. What safety precautions are required when handling this compound in the laboratory?

- Answer : Based on structurally similar compounds, this compound likely requires:

- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Storage : In airtight containers away from light and moisture to prevent decomposition .

Q. What preliminary biological activities have been reported for related triazine-thiosemicarbazone hybrids?

- Answer : Analogous compounds (e.g., 4,6-dimorpholino-triazinyl amino acid derivatives) show monoamine oxidase (MAO) inhibition, particularly MAO-A selectivity, with IC₅₀ values comparable to clorgyline. In vitro assays using liver microsomes or recombinant enzymes are standard for activity evaluation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound, and what factors influence purity?

- Answer : Yield optimization involves:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for triazine substitutions .

- Temperature control : Reflux conditions (e.g., 80–100°C) improve substitution efficiency but require monitoring to avoid side reactions.

- Catalysts : Anhydrous K₂CO₃ or Et₃N can accelerate morpholine coupling .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Answer : Contradictions may arise from tautomerism in the hydrazinecarbothioamide group or dynamic effects. Strategies include:

- Variable-temperature NMR : To observe tautomeric equilibria.

- 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals.

- Computational modeling : DFT calculations predict stable conformers and verify experimental data .

Q. What structural modifications enhance MAO inhibitory activity while reducing toxicity?

- Answer : SAR studies on triazine derivatives suggest:

- Electron-donating groups (e.g., methoxy on phenyl rings) improve MAO-A binding.

- Hydrophobic substituents : Enhance blood-brain barrier penetration for CNS targets.

- Toxicity mitigation : Replace chlorine atoms with morpholino groups to reduce electrophilicity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Answer : Stability studies should include:

- pH-dependent degradation : Use HPLC to monitor decomposition in buffers (pH 1–13).

- Thermal analysis : TGA/DSC identifies decomposition temperatures (>200°C for similar triazines).

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation products .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Answer : Molecular docking (AutoDock, Schrödinger) models interactions with MAO-A’s flavin-binding site. MD simulations assess binding stability, while QSAR models correlate substituent effects with activity .

Q. Methodological Considerations

Q. How can researchers address discrepancies in reported biological activity data?

- Answer :

Purity validation : Use HPLC (>95% purity) to rule out impurity effects.

Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., substrate concentration, incubation time).

Cell-line specificity : Test across multiple models (e.g., recombinant enzymes vs. tissue homogenates) .

Q. What analytical techniques quantify trace impurities in bulk samples?

- Answer :

- LC-MS/MS : Detects sub-ppm-level impurities.

- NMR impurity profiling : Identifies structurally related byproducts.

- Elemental analysis : Confirms stoichiometric consistency .

Properties

IUPAC Name |

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(4-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N8O3S/c1-28-15-4-2-14(3-5-15)20-19(31)25-24-16-21-17(26-6-10-29-11-7-26)23-18(22-16)27-8-12-30-13-9-27/h2-5H,6-13H2,1H3,(H2,20,25,31)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDLKZYCBKNQKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.